molecular formula C20H23F3N4O B2604457 2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775545-94-2

2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2604457
CAS No.: 1775545-94-2
M. Wt: 392.426
InChI Key: XFFBWRHUZPJZBO-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a high-purity small molecule offered for research use. With a molecular formula of C20H23F3N4O and a molecular weight of 392.4 g/mol, this compound belongs to a class of molecules featuring a piperidine-linked benzamide and trifluoromethylpyrimidine structure, an important scaffold in the development of targeted cancer therapies . This compound is designed for investigative oncology research, particularly in the study of B-cell malignancies. Compounds with this core structure have been investigated in the context of inhibiting key cell survival pathways, such as those involving JAK and PI3K, which are critical in cancers like Diffuse Large B-Cell Lymphoma (DLBCL) . The synergistic inhibition of these pathways can lead to enhanced cytotoxicity and apoptosis in malignant B-cells, providing a promising avenue for combination therapy research . This product is intended for research purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

2,5-dimethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O/c1-12-4-5-13(2)16(10-12)19(28)26-15-6-8-27(9-7-15)18-11-17(20(21,22)23)24-14(3)25-18/h4-5,10-11,15H,6-9H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFBWRHUZPJZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the final coupling with the benzamide core. Common synthetic routes may include:

    Formation of Piperidine Ring: This step often involves the cyclization of

Biological Activity

2,5-Dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, with CAS number 1775545-94-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C20_{20}H23_{23}F3_3N4_4O
  • Molecular Weight: 392.4 g/mol
  • Structure: The compound features a piperidine ring substituted with a trifluoromethyl-pyrimidine moiety and a dimethyl-benzamide structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and G protein-coupled receptors (GPCRs).

  • Kinase Inhibition : The compound has been noted for its ability to inhibit specific kinases involved in cancer pathways. It binds to the ATP-binding pocket of kinases, which is critical for their activation. For instance, studies have shown that similar compounds can exhibit IC50 values in the low nanomolar range against key kinases involved in tumor progression .
  • GPCR Modulation : Research indicates that this compound may act as an allosteric modulator of certain GPCRs. Allosteric modulation can enhance or inhibit receptor activity without directly competing with the endogenous ligand, potentially leading to fewer side effects compared to traditional agonists or antagonists .

Antitumor Activity

Several studies have explored the antitumor potential of compounds structurally related to this compound. For example:

  • Study A : A compound with a similar structure demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism was linked to the inhibition of the EGFR pathway, which is crucial for cancer cell survival and proliferation .

Neuropharmacological Effects

The compound's potential neuropharmacological effects have also been investigated:

  • Study B : In rodent models, similar compounds exhibited anxiolytic-like effects without the typical side effects associated with benzodiazepines. This suggests that this compound may influence neurotransmitter systems positively while minimizing adverse reactions .

Data Table: Biological Activity Overview

Activity TypeTargetEffectReference
AntitumorEGFR KinaseInhibition of cell proliferation
NeuropharmacologicalmGluR5Anxiolytic-like activity
Kinase InhibitionVarious Cancer KinasesLow nanomolar IC50 values

Scientific Research Applications

Pharmacological Properties

The compound exhibits potential pharmacological activities due to the presence of the trifluoromethyl group and the piperidine moiety. Research has indicated that compounds containing trifluoromethyl groups often demonstrate enhanced biological activity and improved metabolic stability.

Table 1: Pharmacological Activities of Related Compounds

Compound NameActivity TypeReference
UbrogepantMigraine treatment
AlpelisibCancer therapy
Other Trifluoromethyl CompoundsVarious (antiviral, anti-inflammatory)

Targeting Nicotinic Acetylcholine Receptors

Recent studies have highlighted the role of compounds like 2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide in modulating nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission and are implicated in several neurological disorders.

"Therapeutic targeting of α7 nicotinic acetylcholine receptors presents a unique opportunity for developing treatments for cognitive dysfunction" .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves complex organic reactions that can be optimized to enhance yield and purity. Understanding the structure-activity relationship (SAR) is essential for developing more effective derivatives with specific therapeutic targets.

Herbicidal Properties

Compounds similar in structure to this compound have been evaluated for their herbicidal activities. The incorporation of specific functional groups influences their efficacy against various weed species.

Table 2: Herbicidal Efficacy of Related Compounds

Compound NameTarget Weed SpeciesIC50 (mg/L)Reference
Compound APhragmites australis1.90
Compound BCynodon dactylon3.14

Future Research Directions

Further studies should focus on:

  • Detailed pharmacokinetic profiling.
  • Long-term ecological impact assessments for agricultural applications.
  • Development of derivatives with improved selectivity and potency.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a benzamide-piperidine-pyrimidine scaffold with several analogs synthesized in the Molecules 2014 studies (). Key differences lie in substituent patterns:

Compound Name / ID (Source) Benzamide Substituents Piperidine/Pyrimidine Modifications Yield (%)
Target Compound 2,5-dimethyl 2-methyl-6-(trifluoromethyl)pyrimidine N/A
7k () 3-fluoro-4-(trifluoromethyl) 4-(2-oxoimidazolidin-1-yl)benzyl 66.4
8b () 3-fluoro-4-(trifluoromethyl) 4-(3-ethylthioureido)benzyl 35.2
14c () 3-fluoro-4-(trifluoromethyl) 4-(2-oxoimidazolidin-1-yl)phenoxy 35.2
  • The pyrimidine ring in the target compound lacks the oxoimidazolidine or thioureido groups seen in analogs, which could influence hydrogen-bonding interactions with biological targets [2].

Physicochemical and Pharmacological Insights

Physicochemical Properties

  • Solubility : Analogs with polar groups (e.g., 7l in DMSO-d6 for NMR) exhibited higher solubility in polar solvents compared to CDCl3-soluble compounds like 7k [1]. The target compound’s 2,5-dimethyl groups may reduce aqueous solubility relative to fluoro-substituted analogs.
  • Mass Spectrometry : HRMS data for analogs (e.g., m/z 465.1835 for 7k) align with theoretical values, confirming synthetic accuracy. The target compound’s HRMS would likely show a similar precision profile [1].

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